molecular formula C22H20FN3O4 B11229465 N-(3-fluorophenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide

N-(3-fluorophenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide

Cat. No.: B11229465
M. Wt: 409.4 g/mol
InChI Key: UMZZNWSRQQYDAE-UHFFFAOYSA-N
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Description

N-(3-FLUOROPHENYL)-2-[4-(MORPHOLINE-4-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a fluorophenyl group, a morpholine ring, and a quinoline derivative, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-FLUOROPHENYL)-2-[4-(MORPHOLINE-4-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 3-fluoroaniline with a suitable acylating agent to form the corresponding amide. This intermediate is then reacted with a quinoline derivative under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-FLUOROPHENYL)-2-[4-(MORPHOLINE-4-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

N-(3-FLUOROPHENYL)-2-[4-(MORPHOLINE-4-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(3-FLUOROPHENYL)-2-[4-(MORPHOLINE-4-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-fluorophenyl)morpholine
  • 4-(4-amino-3-fluorophenyl)morpholin-3-one
  • (3-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid

Uniqueness

N-(3-FLUOROPHENYL)-2-[4-(MORPHOLINE-4-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H20FN3O4

Molecular Weight

409.4 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-[4-(morpholine-4-carbonyl)-2-oxoquinolin-1-yl]acetamide

InChI

InChI=1S/C22H20FN3O4/c23-15-4-3-5-16(12-15)24-20(27)14-26-19-7-2-1-6-17(19)18(13-21(26)28)22(29)25-8-10-30-11-9-25/h1-7,12-13H,8-11,14H2,(H,24,27)

InChI Key

UMZZNWSRQQYDAE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC(=CC=C4)F

Origin of Product

United States

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